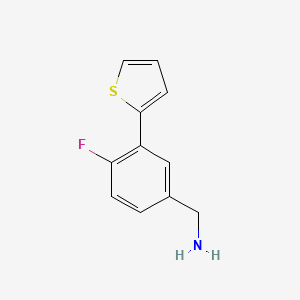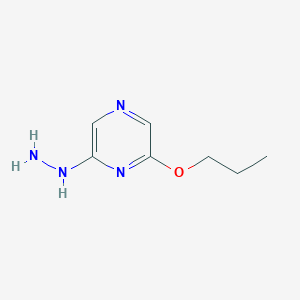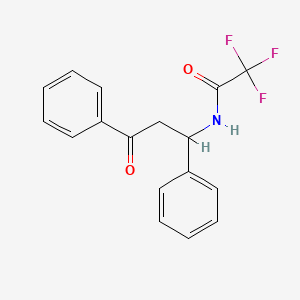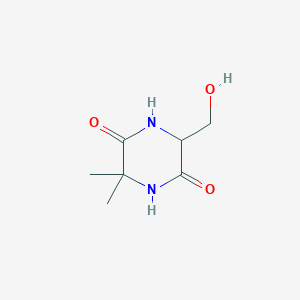
(4-Fluor-3-(thiophen-2-yl)phenyl)methanamin
Übersicht
Beschreibung
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H10FNS.ClH/c12-9-5-3-8(4-6-9)11(13)10-2-1-7-14-10;/h1-7,11H,13H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of “(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine” are not extensively detailed in the search results. It is known that the compound has a molecular weight of 207.27 g/mol.Wissenschaftliche Forschungsanwendungen
Organische Halbleiter
Thiophenderivate: sind von entscheidender Bedeutung für die Entwicklung von organischen Halbleitern. Das Vorhandensein einer Thiopheneinheit innerhalb der Verbindung trägt zu ihren elektronischen Eigenschaften bei, was sie für den Einsatz in organischen Feldeffekttransistoren (OFETs) geeignet macht. Diese Materialien sind unerlässlich für die Herstellung flexibler elektronischer Geräte, da sie in der Lage sind, Strom zu leiten und gleichzeitig die Flexibilität organischer Verbindungen zu erhalten .
Korrosionsschutzmittel
In der industriellen Chemie dienen Thiophen-basierte Moleküle als Korrosionsschutzmittel. Sie schützen Metalle und Legierungen vor Korrosion, was entscheidend ist, um die Lebensdauer von Strukturen und Maschinen zu verlängern. Die Fluor- und Thiophengruppen in der Verbindung können mit Metalloberflächen interagieren, um oxidativen Schaden zu verhindern .
Organische Leuchtdioden (OLEDs)
Die Struktur der Verbindung ist vorteilhaft für die Herstellung von OLEDs. Die OLED-Technologie wird in Displays für Smartphones, Fernseher und Beleuchtungssysteme verwendet. Der Thiophenring kann die Ladungstransporteigenschaften verbessern, was für das effiziente Funktionieren dieser Geräte unerlässlich ist .
Pharmakologische Eigenschaften
Thiophenderivate zeigen eine Vielzahl von pharmakologischen Eigenschaften. Sie wurden auf ihr Potenzial als Antikrebs-, entzündungshemmende und antimikrobielle Mittel untersucht. Die spezifische Struktur von “(4-Fluor-3-(thiophen-2-yl)phenyl)methanamin” könnte auf ihre Bioaktivität untersucht werden, was zur Entwicklung neuer Therapeutika führen könnte .
Elektrochrome Geräte
Diese Verbindung findet möglicherweise Anwendung in elektrochromen Geräten (ECDs), die ihre Farbe als Reaktion auf elektrische Eingaben ändern. Solche Materialien werden in intelligenten Fenstern verwendet, die die Menge an Licht und Wärme steuern können, die durchgelassen wird, was zu Energieeinsparungen in Gebäuden beiträgt .
Katalysatoren
Die Thiopheneinheit innerhalb der Verbindung kann in der Katalyse verwendet werden. Katalysatoren sind Stoffe, die chemische Reaktionen beschleunigen, ohne dabei verbraucht zu werden. Diese Verbindung könnte Teil von Katalysatorsystemen sein, die in verschiedenen chemischen Reaktionen verwendet werden, einschließlich solcher in der pharmazeutischen Synthese .
Zukünftige Richtungen
Thiophene derivatives, such as “(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine”, have attracted great interest in both academia and industry due to their wide range of potential applications . Future research may focus on exploring these applications further and developing new synthesis methods for these compounds.
Wirkmechanismus
Phenylmethylamines are a class of compounds that have been studied for their potential therapeutic effects . Similarly, thiophene and its substituted derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been reported to exhibit anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .
Biochemische Analyse
Biochemical Properties
(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions is often mediated by the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of enzymes and proteins .
Cellular Effects
The effects of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine on cellular processes are diverse and depend on the type of cells involved. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling molecules such as kinases and phosphatases, thereby affecting downstream signaling cascades. Additionally, (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine can alter gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This binding is often facilitated by the compound’s structural features, which allow it to fit into the active sites of enzymes and proteins. Furthermore, (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine can induce changes in gene expression by interacting with DNA or RNA, thereby influencing the transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, which can be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity. Beyond this range, the compound can cause cellular damage and other adverse effects.
Metabolic Pathways
(4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, thereby affecting overall cellular metabolism. The compound’s interactions with enzymes such as cytochrome P450 can lead to its biotransformation into different metabolites, which may have distinct biological activities .
Transport and Distribution
The transport and distribution of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine can be transported across cell membranes by active transport mechanisms, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of (4-Fluoro-3-(thiophen-2-yl)phenyl)methanamine is crucial for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect cellular respiration and energy production .
Eigenschaften
IUPAC Name |
(4-fluoro-3-thiophen-2-ylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNS/c12-10-4-3-8(7-13)6-9(10)11-2-1-5-14-11/h1-6H,7,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMWXZHFKCPNCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=C(C=CC(=C2)CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{1-[(Benzyloxy)carbonyl]-2-pyrrolidinyl}-1,3-oxazole-4-carboxylic acid](/img/structure/B1464231.png)
![(3S,11AS)-3-(Hydroxymethyl)-11,11a-dihydro-2H-pyrazino[1,2-b]isoquinoline-1,4(3H,6H)-dione](/img/structure/B1464233.png)
![[(2R)-4-(3-Chlorobenzyl)piperazinyl]methanol](/img/structure/B1464236.png)



![Ethyl 5-benzyl-6-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate](/img/structure/B1464242.png)

![{1-[(3-Methylthiophen-2-yl)methyl]piperidin-3-yl}methanamine](/img/structure/B1464245.png)

![3-[4-(4-Morpholinyl)benzylidene]-2,4-pentanedione](/img/structure/B1464247.png)
![Methyl (E)-4-[(2-amino-6-methyl-3-pyridinyl)oxy]-2-butenoate](/img/structure/B1464249.png)
![(8AS)-3,3-Dimethyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B1464250.png)
